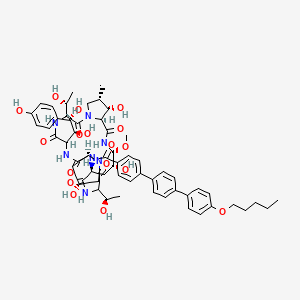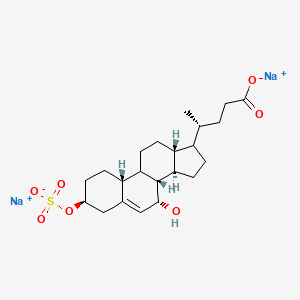
Menaquinone-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menaquinone-4-carboxylic Acid is a derivative of menaquinone, which is a type of vitamin K2 Menaquinones are essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Menaquinone-4-carboxylic Acid can be synthesized through several methods. One common approach involves the carboxylation of menaquinone-4. This process typically requires the use of a Grignard reagent followed by carboxylation . Another method involves the hydrolysis of nitriles to form carboxylic acids .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific bacterial strains. These bacteria are capable of converting precursors into the desired compound through a series of enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Menaquinone-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Acid chlorides and anhydrides are used in substitution reactions.
Major Products
The major products formed from these reactions include hydroquinone derivatives, esters, and other substituted compounds .
Wissenschaftliche Forschungsanwendungen
Menaquinone-4-carboxylic Acid has a wide range of scientific research applications:
Wirkmechanismus
Menaquinone-4-carboxylic Acid exerts its effects by participating in electron transport chains and acting as a cofactor for various enzymes. Additionally, it exhibits anti-inflammatory activity by suppressing the NF-κB pathway and has an inhibitory effect on arteriosclerosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menaquinone-7: Another form of vitamin K2 with a longer isoprene side chain.
Menaquinone-9: Similar to Menaquinone-4 but with a longer side chain.
Phylloquinone (Vitamin K1): A different form of vitamin K found in green plants.
Uniqueness
Menaquinone-4-carboxylic Acid is unique due to its specific binding affinity to the PXR receptor and its distinct role in regulating gene transcription related to bone metabolism . Its shorter isoprene side chain compared to other menaquinones also influences its bioavailability and physiological effects .
Eigenschaften
Molekularformel |
C31H38O4 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(2E,6E,10E,14E)-2,6,10,14-tetramethyl-16-(3-methyl-1,4-dioxonaphthalen-2-yl)hexadeca-2,6,10,14-tetraenoic acid |
InChI |
InChI=1S/C31H38O4/c1-21(11-8-12-22(2)15-10-16-24(4)31(34)35)13-9-14-23(3)19-20-26-25(5)29(32)27-17-6-7-18-28(27)30(26)33/h6-7,12-13,16-19H,8-11,14-15,20H2,1-5H3,(H,34,35)/b21-13+,22-12+,23-19+,24-16+ |
InChI-Schlüssel |
UYLKJIDCJOUGLL-ZGAULBRSSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


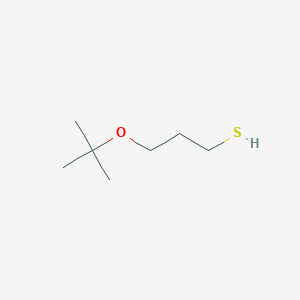
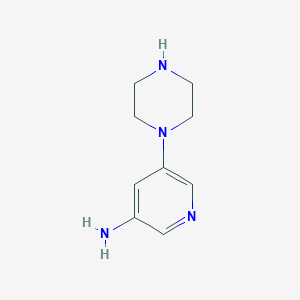
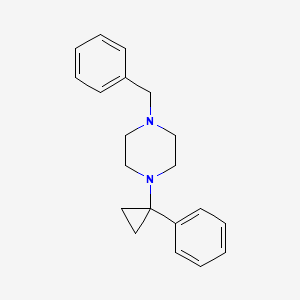
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
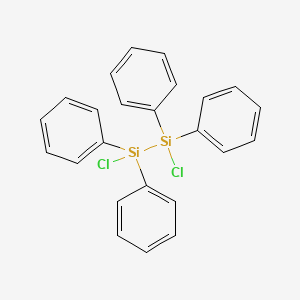
![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
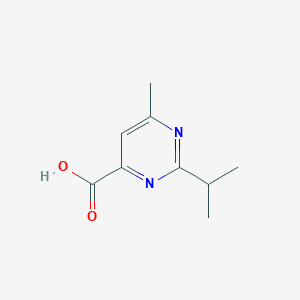
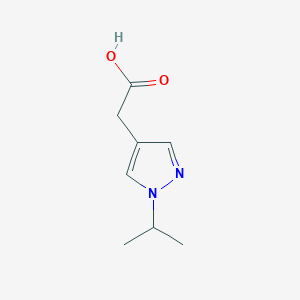
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)
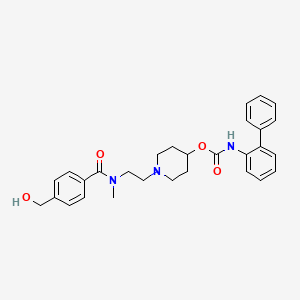
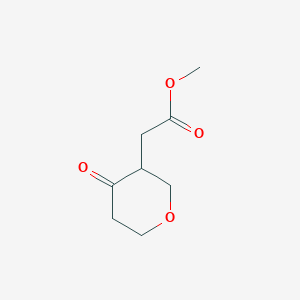
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)
